1-Boc-4-(4'-Cyanophenyl)piperidine
Overview
Description
1-Boc-4-(4’-Cyanophenyl)piperidine is an organic compound with the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-(4’-Cyanophenyl)piperidine can be synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for 1-Boc-4-(4’-Cyanophenyl)piperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4’-Cyanophenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Deprotection Reactions: The primary amine derivative is obtained after Boc removal.
Scientific Research Applications
1-Boc-4-(4’-Cyanophenyl)piperidine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4’-Cyanophenyl)piperidine is largely dependent on its use in specific research contexts. For instance, when used as a building block in drug discovery, its effects are mediated through the molecular targets and pathways of the final synthesized compounds. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4’-Cyanophenyl)piperidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-4-(4’-Methoxyphenyl)piperidine: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
1-Boc-4-(4’-Cyanophenyl)piperidine is unique due to the presence of both the Boc protecting group and the cyanophenyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Boc-4-(4'-Cyanophenyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and properties:
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.375 g/mol
- Appearance : White to off-white crystals
- Melting Point : 60-63 °C
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-cyanophenyl moiety, enhancing its reactivity and potential biological activity compared to other piperidine derivatives.
The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. While specific mechanisms are still under investigation, compounds in this class often act as inhibitors or modulators within biochemical pathways. For example, related piperidine derivatives have demonstrated the ability to activate apoptosis in cancer cells through various signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .
Biological Activity and Pharmacological Applications
This compound has shown potential in several pharmacological applications:
- Anticancer Activity : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways. This mechanism is relevant for developing anticancer therapies targeting specific types of tumors .
- Pharmaceutical Intermediate : The compound serves as an important intermediate in synthesizing other biologically active compounds, highlighting its role in drug discovery.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Boc-4-piperidone | C11H19N2O2 | Precursor for fentanyl analogs |
1-Boc-4-(3-Cyanophenyl)piperidine | C18H21N3O2 | Different phenyl substitution |
N-Boc-piperidine | C11H19N2O2 | Lacks the cyano substitution |
The unique substitution pattern of this compound enhances its reactivity, making it a valuable candidate for further pharmacological exploration.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance, research has indicated that modifications to the piperidine structure can lead to significant variations in pharmacological effects, suggesting that structural optimization could enhance therapeutic efficacy against specific diseases .
Notable Findings:
- Apoptosis Induction : In vitro studies demonstrated that related piperidine compounds could increase the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals, leading to effective cancer cell death .
- Chemical Reactivity : The presence of the Boc protecting group allows for selective reactions during synthetic processes, facilitating the development of complex drug molecules.
Properties
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHENFYPIKKZGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936775 | |
Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-33-3 | |
Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.